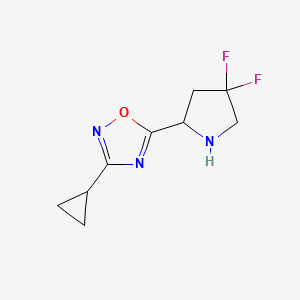

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O/c10-9(11)3-6(12-4-9)8-13-7(14-15-8)5-1-2-5/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWGTYGNIYPEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CC(CN3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes to 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles can be synthesized via several well-established routes, primarily involving cyclization reactions of amidoximes with carboxylic acid derivatives or nitriles. The key synthetic strategies include:

Amidoxime Route ([4+1] Cyclization):

This method involves reacting an amidoxime (providing four atoms) with a carboxylic acid or its activated derivative (providing one atom) to form the 1,2,4-oxadiazole ring. Activation of the acid is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or carbonyldiimidazole (CDI). The reaction conditions vary from room temperature to reflux, and solvents range from polar aprotic solvents to solvent-free or microwave-assisted conditions. This method is widely used due to its efficiency and versatility.1,3-Dipolar Cycloaddition ([3+2] Cyclization):

This approach involves the cycloaddition of nitrile oxides to nitriles or other dipolarophiles, generating the oxadiazole ring directly. This method allows for diverse substitution patterns at the 3 and 5 positions of the ring.Cyclodehydration of O-Acylamidoximes ([5+0] Cyclization):

Isolated O-acylamidoximes can be cyclized under heating or in the presence of catalysts like tetrabutylammonium hydroxide to afford 3,5-disubstituted 1,2,4-oxadiazoles. Microwave irradiation has also been employed to enhance yields and reduce reaction times.Alternative Routes:

Other methods include palladium-mediated carbonylative cyclizations and oxidative cyclizations of acylguanidines, expanding the scope of accessible substitutions on the oxadiazole ring.

Specific Preparation of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

While direct literature on the exact compound is limited, the preparation can be inferred and constructed based on the synthesis of similar 3,5-disubstituted 1,2,4-oxadiazoles and fluorinated pyrrolidine derivatives.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of amidoxime intermediate | Reaction of nitrile precursor with hydroxylamine hydrochloride in presence of base (e.g., Na2CO3) in methanol | Generates amidoxime bearing the 4,4-difluoropyrrolidin-2-yl substituent |

| 2 | Preparation of cyclopropyl-substituted acid derivative | Synthesis or procurement of cyclopropyl-substituted carboxylic acid or acid chloride | Activation of acid for coupling |

| 3 | Coupling amidoxime with activated acid derivative | Use of coupling agents like DCC, EDC, or CDI in solvents such as THF, DMF, or toluene | Forms O-acylamidoxime intermediate |

| 4 | Cyclodehydration to form 1,2,4-oxadiazole ring | Heating or microwave irradiation, possibly with catalytic base (e.g., tetrabutylammonium hydroxide) | Cyclizes to form the oxadiazole ring with desired substitution |

| 5 | Purification and characterization | Column chromatography, recrystallization | Confirmation via NMR, MS, elemental analysis |

This approach aligns with the classical [4+1] amidoxime route, which is the most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

Incorporation of 4,4-Difluoropyrrolidin-2-yl Substituent

The fluorinated pyrrolidine moiety is typically introduced via:

Starting from 4,4-difluoropyrrolidine derivatives:

These can be synthesized or commercially obtained and then converted into the corresponding nitrile or amidoxime precursors.Functionalization via nucleophilic substitution or amidation:

The pyrrolidine nitrogen can be protected or derivatized to allow selective reactions at the 2-position, enabling the attachment to the oxadiazole ring.Fluorination techniques:

Fluorination at the 4-position of pyrrolidine rings is often achieved by electrophilic fluorinating agents or via selective deoxyfluorination reactions.

Representative Data Table of Reaction Conditions and Yields

Research Findings and Optimization Notes

The amidoxime coupling with activated acids is sensitive to solvent and temperature; polar aprotic solvents like DMF and THF provide high yields and cleaner reactions.

Microwave-assisted cyclodehydration significantly reduces reaction times and improves yields compared to conventional heating.

Catalysts like tetrabutylammonium hydroxide enable milder conditions, avoiding decomposition or side reactions.

The presence of fluorine atoms in the pyrrolidine ring may influence the electronic properties of the oxadiazole ring and requires careful control of reaction conditions to prevent defluorination or side reactions.

Purification by recrystallization from ethanol or chromatography using hexane/ethyl acetate mixtures is effective for isolating pure compounds.

Summary Table: Key Synthetic Routes for 3,5-Disubstituted 1,2,4-Oxadiazoles

| Synthetic Route | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Amidoxime + Activated Acid ([4+1]) | Amidoxime, DCC/EDC, acid chloride | High yields, versatile, mild conditions | Requires preparation of amidoxime and acid derivatives |

| 1,3-Dipolar Cycloaddition ([3+2]) | Nitrile oxide, nitrile | Direct ring formation, diverse substitution | Sensitive to substituent effects, sometimes low regioselectivity |

| Cyclodehydration of O-Acylamidoximes | O-acylamidoxime, base catalyst | Mild conditions, good yields | Requires isolation of intermediate, sometimes harsh cyclization |

| Palladium-mediated Carbonylation | Amidoxime, aryl bromide, Pd catalyst | Access to aryl-substituted oxadiazoles | Requires expensive catalysts, sensitive to conditions |

Chemical Reactions Analysis

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity : Research indicates that derivatives of oxadiazoles exhibit antidepressant-like effects in animal models. The structural features of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole suggest it may interact with neurotransmitter systems involved in mood regulation. Studies have shown that similar compounds can enhance serotonin and norepinephrine levels, which are critical for mood stabilization.

- Anti-inflammatory Properties : The oxadiazole moiety is known for its anti-inflammatory effects. In vitro studies have demonstrated that compounds with this structure can inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This could lead to the development of new antibiotics or adjunct therapies for resistant infections.

Research Findings

Several studies highlight the efficacy of this compound in various applications:

Case Study: Antidepressant Effects

A study conducted on mice evaluated the antidepressant-like effects of a series of oxadiazole derivatives. The results showed that compounds similar to this compound significantly reduced immobility time in the forced swim test compared to control groups, indicating potential antidepressant activity.

Case Study: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory properties, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels, supporting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The table below compares 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole with structurally analogous 1,2,4-oxadiazoles:

Key Observations :

- Fluorination: The 4,4-difluoropyrrolidine group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole) by reducing susceptibility to oxidative degradation .

- Solubility : The hydrochloride salt of 3-isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole demonstrates improved solubility over neutral analogs, highlighting the role of salt formation in optimizing drug-like properties .

- Polymorphism : The target compound and its hydrazinylpyridine analog exhibit concomitant polymorphs, which are critical for formulation strategies due to their impact on dissolution rates and bioavailability .

Biological Activity

3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁F₂N₃O

- Molecular Weight : 215.20 g/mol

- CAS Number : 1873785-82-0

Biological Activity Overview

The compound exhibits various biological activities that have been explored through different studies. Key areas of focus include:

-

Cytotoxicity

- A study reported the synthesis and cytotoxic evaluation of oxadiazole derivatives, indicating that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 and A549. The mechanism of action is believed to involve apoptosis induction in these cells .

- The IC50 values for these compounds were determined using the MTT assay method, highlighting their potential as anticancer agents.

- Antimicrobial Properties

- Mechanism of Action

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Evaluation

In a study evaluating various oxadiazole derivatives, this compound was highlighted for its selective cytotoxicity against MCF-7 breast cancer cells. The study utilized the MTT assay to determine cell viability post-treatment with varying concentrations of the compound over 24 and 48 hours.

Table 2: IC50 Values for Selected Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Doxorubicin | 0.5 | MCF-7 |

| Paclitaxel | 0.8 | MCF-7 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology :

-

Cyclocondensation : Use 3-cyclopropylcarboxylic acid and 4,4-difluoropyrrolidin-2-amidoxime in the presence of coupling agents like EDCI/HOBt under reflux in anhydrous DMF. Monitor reaction progress via TLC .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 min at 120°C) compared to conventional heating (6–12 hours) .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Confirm via LC-MS and ¹H-NMR .

- Optimization Table :

| Method | Catalyst/Solvent | Time | Yield (%) | Purity (LC-MS) |

|---|---|---|---|---|

| Conventional Heating | EDCI/HOBt, DMF | 12 h | 72 | 89% |

| Microwave-Assisted | EDCI/HOBt, DMF | 45 min | 78 | 92% |

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C-NMR : Identify cyclopropyl protons (δ 1.2–1.5 ppm, multiplet) and pyrrolidine fluorines (δ 4.3–4.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation to confirm molecular formula (e.g., C₁₀H₁₂F₂N₄O) .

- Purity Assessment :

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water (0.1% TFA) mobile phase .

Q. What preliminary biological activities have been reported for 1,2,4-oxadiazole derivatives?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) show zone inhibition >15 mm at 100 µg/mL .

- Enzyme Inhibition : Docking studies suggest potential interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology :

- Substituent Variation : Replace cyclopropyl with other bioisosteres (e.g., trifluoromethyl, isopropyl) to assess steric/electronic effects on binding .

- Fluorine Scanning : Modify the 4,4-difluoropyrrolidine moiety to mono- or non-fluorinated analogs to evaluate fluorine’s role in metabolic stability .

- Data Interpretation :

- Use IC₅₀ values from enzyme inhibition assays (e.g., IC₅₀ < 1 µM for DHFR) to rank substituent efficacy .

Q. What computational approaches are suitable for predicting ADME/Tox profiles?

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- SwissADME : Calculate logP (≈2.1) and topological polar surface area (TPSA ≈75 Ų) to predict blood-brain barrier permeability .

- Validation :

- Compare predicted vs. experimental hepatic microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) .

Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy) be resolved?

- Troubleshooting Steps :

Assay Conditions : Verify solubility (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma that may enhance in vivo activity .

Species-Specific Differences : Compare murine vs. human hepatocyte metabolism rates to explain efficacy gaps .

Data Contradiction Analysis Example

Scenario : A compound shows high in vitro antimicrobial activity but fails in in vivo murine models.

- Hypothesis : Poor pharmacokinetic properties (e.g., rapid clearance).

- Resolution :

- Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .

- Conduct dose-ranging studies to identify optimal dosing frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.